molecular formula C16H14N4O2 B5530939 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5530939
M. Wt: 294.31 g/mol
InChI Key: WDCORJDBIWLAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide and related derivatives typically involves multiple steps, utilizing various spectroscopic techniques for confirmation. For instance, Abdel-Aziz et al. (2014) detailed the synthesis of a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, showcasing the versatility of triazole carboxamides in chemical synthesis and their significant anti-inflammatory activity, confirmed through histopathological investigations and in vitro COX-1/COX-2 inhibition studies (Abdel-Aziz et al., 2014).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. For example, Kariuki et al. (2022) described the reaction and structure determination of a closely related triazole derivative, highlighting the utility of NMR spectroscopy in ascertaining molecular structures (Kariuki et al., 2022).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, showcasing a range of reactivities and functional group transformations. The "click chemistry" approach, as discussed by Chen et al. (2010), provides an efficient route to triazole synthesis, demonstrating the chemical versatility of these compounds (Chen et al., 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting points, and crystalline structure, contribute significantly to their application in various fields. The crystalline structure, in particular, plays a crucial role in determining the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with different chemical reagents, potential for functional group transformations, and interaction with biological targets, underline its importance in synthetic and medicinal chemistry. The exploration of these properties provides insights into the development of new compounds with enhanced activity and selectivity for various applications.

properties

IUPAC Name

1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-13-9-7-12(8-10-13)20-16(11-5-3-2-4-6-11)18-15(19-20)14(17)21/h2-10H,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCORJDBIWLAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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